molecular formula C24H29N5O2 B11246980 N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2,3-dihydro-1,4-benzodioxin-6-amine

N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B11246980
M. Wt: 419.5 g/mol
InChI Key: YMEAOQCQUPBSJI-UHFFFAOYSA-N
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Description

N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrazole ring, a cyclohexyl group, and a benzodioxin moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE typically involves multiple steps, starting with the preparation of the tetrazole ring. This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The cyclohexyl group is then introduced via a Friedel-Crafts alkylation reaction. Finally, the benzodioxin moiety is incorporated through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of more efficient catalysts for the Friedel-Crafts alkylation.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism by which N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. This interaction may involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE: shares structural similarities with other tetrazole-containing compounds and benzodioxin derivatives.

    Tetrazole Derivatives: Compounds such as 5-(2-ETHYL-6-METHYLPHENYL)-1H-TETRAZOLE.

    Benzodioxin Derivatives: Compounds like 2,3-DIHYDRO-1,4-BENZODIOXIN-6-OL.

Uniqueness

The uniqueness of N-{1-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-2,3-DIHYDRO-1,4-BENZODIOXIN-6-AMINE lies in its combination of functional groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H29N5O2

Molecular Weight

419.5 g/mol

IUPAC Name

N-[1-[1-(2-ethyl-6-methylphenyl)tetrazol-5-yl]cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-amine

InChI

InChI=1S/C24H29N5O2/c1-3-18-9-7-8-17(2)22(18)29-23(26-27-28-29)24(12-5-4-6-13-24)25-19-10-11-20-21(16-19)31-15-14-30-20/h7-11,16,25H,3-6,12-15H2,1-2H3

InChI Key

YMEAOQCQUPBSJI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N2C(=NN=N2)C3(CCCCC3)NC4=CC5=C(C=C4)OCCO5)C

Origin of Product

United States

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